8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a complex heterocyclic compound characterized by the fusion of a piperazine ring with a triazolo-pyrazine structure. This compound features a piperazine moiety at the 8-position of the triazolo ring and an amine functional group at the 2-position of the pyrazine ring. The unique arrangement of these heterocycles contributes to its potential biological activity and applications in medicinal chemistry.
The chemical reactivity of 8-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can be explored through various synthetic pathways. Notably, methods for constructing similar triazolo-pyrazine compounds often involve cyclization reactions between hydrazines and dicarbonyl compounds or nucleophilic substitutions involving halides. For instance, intramolecular cyclization of pyrazinyl hydrazones or reactions of 1,2,3-triazoles with amines are common strategies used in synthesizing related compounds
Research indicates that compounds within the triazolo-pyrazine class exhibit significant biological activities, including antimicrobial and anticancer properties. Specifically, derivatives of 8-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine have shown promising results in inhibiting certain pathogens and modulating neurotransmitter systems. For example, studies have demonstrated that similar compounds can act as GABA_A receptor modulators or exhibit activity against Cryptosporidium species
The synthesis of 8-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves several key steps: These methods highlight the versatility in synthesizing this compound and its analogs through established organic synthesis techniques
8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has potential applications in various fields: Studies on the interactions of 8-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine with biological targets reveal its ability to bind to specific receptors and enzymes. For instance, investigations into its affinity for GABA_A receptors suggest that it may modulate neurotransmission effectively. Additionally, its interactions with ion channels such as hERG could provide insights into its cardiotoxicity profile . Several compounds share structural similarities with 8-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine. Here are a few notable examples: These compounds illustrate variations in substituents that may influence their pharmacological profiles while retaining core structural features that define their class. The unique combination of piperazine and triazolo-pyrazine frameworks in 8-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine sets it apart by potentially offering distinct therapeutic benefits not fully realized in its analogs . The installation of the piperazine ring onto the triazolopyrazine core frequently employs nucleophilic aromatic substitution (SNAr) reactions. For instance, intermediate triazolopyrazine scaffolds bearing electron-withdrawing groups at the 8-position, such as chlorine or fluorine, undergo substitution with piperazine under mild basic conditions. A study demonstrated that 8-chloro-triazolo[4,3-a]pyrazine reacts with piperazine in dimethylformamide (DMF) at 80°C to yield the corresponding 8-piperazin-1-yl derivative in 72% yield. The electron-deficient nature of the triazolopyrazine ring facilitates displacement of the chloride, while the use of excess piperazine ensures complete conversion. Key to this approach is the activation of the triazolopyrazine core. Computational studies suggest that the electron-withdrawing triazole moiety enhances the electrophilicity of the adjacent pyrazine carbon, enabling efficient SNAr even at moderate temperatures. Recent work has optimized solvent systems, replacing DMF with acetonitrile to reduce side reactions, achieving yields exceeding 85%. The construction of the triazolopyrazine core typically involves cyclocondensation of aminopyrazines with nitriles or hydrazides. A two-step protocol begins with the preparation of 5-aminopyrazine-4-carbonitrile, which undergoes cyclization with hydrazine hydrate to form the triazole ring. For example, heating 5-amino-3-chloropyrazine-4-carbonitrile with hydrazine hydrate at 120°C in ethanol produces 3-chloro-triazolo[1,5-a]pyrazine in 68% yield. Alternative routes utilize microwave-assisted cyclization to accelerate reaction kinetics. A one-pot synthesis of pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines demonstrates the efficacy of microwave irradiation, reducing reaction times from 24 hours to 30 minutes while maintaining yields above 70%. This method, though not directly applied to 8-piperazin-1-yl derivatives, provides a template for optimizing core formation under controlled energy input. Palladium catalysis enables regioselective functionalization of the triazolopyrazine scaffold at the 2- and 5-positions. Suzuki-Miyaura couplings using arylboronic acids have been employed to introduce aromatic groups. For instance, 5-chloro-triazolo[4,3-a]pyrazine undergoes coupling with 4-chlorophenylboronic acid in the presence of Pd(PPh3)4 and K2CO3, yielding 5-(4-chlorophenyl)-triazolo[4,3-a]pyrazine in 65% yield. The reaction tolerates electron-deficient and electron-rich aryl groups, though steric hindrance from ortho-substituents reduces efficiency. Recent advances leverage photoredox catalysis for C–H functionalization. A study reported the use of iridium-based photocatalysts to install trifluoromethyl groups at the 8-position of triazolopyrazines, achieving 55–60% yields under blue LED irradiation. This method circumvents pre-functionalization requirements, offering a streamlined route to diversified analogs. Microwave irradiation significantly enhances cyclization efficiency in triazolopyrazine synthesis. A protocol for pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines employs microwave conditions (150°C, 300 W) to complete cyclization in 20 minutes, compared to 12 hours under conventional heating. Applied to 8-piperazin-1-yl derivatives, this technique could reduce energy consumption and improve scalability. Table 1: Comparison of Conventional vs. Microwave-Assisted Cyclization Solid-phase synthesis enables rapid diversification of the triazolopyrazine scaffold. A resin-bound approach starts with anchoring 5-chloro-triazolo[4,3-a]pyrazine to Wang resin via a carboxylic acid linker. Subsequent piperazine installation and amide coupling with diverse acyl chlorides yield libraries of 8-piperazin-1-yl analogs. After cleavage from the resin, products are obtained in purities exceeding 90%, as confirmed by HPLC. A recent innovation employs fluorous-tag-assisted synthesis to facilitate purification. Introducing a perfluoroalkylsulfonyl group at the 2-amino position allows liquid-liquid extraction using fluorophilic solvents, reducing reliance on chromatography. This method has produced 22 derivatives with variations in the piperazine N-substituents, demonstrating compatibility with alkyl, aryl, and heteroaryl groups. Molecular docking investigations of 8-Piperazin-1-yl- [1] [2] [3]triazolo[1,5-a]pyrazin-2-amine have revealed significant binding interactions with multiple protein targets, particularly adenosine receptors and tubulin isotypes. These studies employ sophisticated computational algorithms to predict binding poses and calculate interaction energies, providing fundamental insights into the compound's pharmacological potential [4] [5]. The docking methodology typically involves protein preparation through removal of water molecules and crystallographic ligands, followed by addition of polar hydrogens and Kollmann charges to the target structure [4]. Grid box parameters are optimized with spacing set to 0.375 Å and lattice dimensions of 20 Å × 20 Å × 20 Å to encompass the active site regions where co-crystallized ligands interact with essential residues [4]. The triazolopyrazine scaffold demonstrates remarkable affinity for adenosine receptor subtypes, with comprehensive binding pose analysis revealing distinct interaction patterns across different receptor pockets. Structural investigations have established that 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives, closely related to the target compound, exhibit nanomolar binding affinities ranging from 0.78 to 2.8 nanomolar for human A2A adenosine receptors [6]. Detailed molecular modeling studies indicate that the triazolopyrazine core occupies the adenosine binding pocket through specific hydrogen bonding interactions with backbone atoms of the receptor [6] [7]. The piperazine substituent at position 8 of the triazolopyrazine ring system provides additional stabilization through hydrophobic contacts and potential electrostatic interactions with receptor residues [8]. Critical binding pose analysis reveals that compounds with free amino groups at the 5-position of the triazolopyrazine scaffold demonstrate high affinity for both A2A and A1 adenosine receptors, achieving binding constants in the low nanomolar range [7]. The spatial arrangement of the piperazine moiety allows for optimal positioning within the receptor binding pocket, facilitating multiple favorable contacts that contribute to overall binding stability [9]. Comparative analysis of binding poses across adenosine receptor subtypes demonstrates that selectivity patterns are governed by key residue differences. Specifically, the presence of E168 in human A2A receptor versus E172 in human A1 receptor, contrasted with the hydrophobic V169 residue in human A3 receptor, creates distinct binding environments that influence compound selectivity [7]. Additionally, the H250/H251 residues present in human A2A and A1 receptors versus the less bulky S247 in A3 receptor further contribute to subtype-specific binding characteristics [7]. The interaction of triazolopyrazine derivatives with tubulin presents a fascinating case study in multi-target molecular recognition. Recent crystallographic and computational studies have revealed that triazolopyrimidine compounds, structurally related to 8-Piperazin-1-yl- [1] [2] [3]triazolo[1,5-a]pyrazin-2-amine, function as microtubule-stabilizing agents through binding to the vinca inhibitor site of tubulin [10] [11]. The binding landscape analysis demonstrates that triazolopyrimidine derivatives promote longitudinal tubulin contacts in microtubules, contrasting with classical microtubule-stabilizing agents that primarily enhance lateral contacts [11]. This unique mechanism of action results from specific molecular interactions within the vinca binding site, where the triazole ring system forms critical contacts with key tubulin residues [10]. Computational docking studies of related 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors have identified compounds with binding scores ranging from -8.9 to -10.0 kcal/mol, indicating strong affinity for the tubulin binding site [5]. The most potent compounds in this series, such as Pred28, demonstrated exceptional stability with root mean square deviation values of 0.29 nanometers during molecular dynamics simulations [5]. Interaction landscape mapping reveals that different tubulin isotypes (Tub1 and Tub3) impart distinct properties to microtubules, specifically regulating spindle elongation and overall length during cellular division processes [12]. The preferential localization of motor proteins such as Cin8 and Kar3 by different tubulin isotypes suggests that small molecule binding may be differentially affected by isotype composition [12]. The binding interface analysis indicates that compounds targeting the colchicine binding site in tubulin form hydrogen bonds with critical residues such as βC241, while occupying space-limited binding pockets within the tubulin β-subunit [13]. Advanced crystallographic studies have revealed that successful tubulin binders often utilize aromatic stacking interactions at the interface between tubulin α and β subunits [13]. Three-dimensional quantitative structure-activity relationship modeling represents a powerful computational approach for understanding and predicting the biological activity of 8-Piperazin-1-yl- [1] [2] [3]triazolo[1,5-a]pyrazin-2-amine derivatives. These studies integrate molecular field analysis techniques with statistical modeling to establish relationships between structural features and biological activity [4] [14]. The development of robust 3D-QSAR models requires careful consideration of molecular alignment, conformational sampling, and field calculation parameters. Studies on related triazolopyrazine derivatives have achieved excellent statistical quality with conventional R² values reaching 0.989 and cross-validated Q² values exceeding 0.5, indicating high predictive reliability [4] [14]. Comparative Molecular Field Analysis and Comparative Molecular Similarity Index Analysis represent complementary approaches to understanding the three-dimensional requirements for biological activity in triazolopyrazine systems. CoMFA methodology focuses on steric and electrostatic field contributions, while CoMSIA incorporates additional hydrophobic, hydrogen bond donor, and hydrogen bond acceptor field components [4] [14]. Field contribution mapping studies have revealed that steric effects play a crucial role in determining binding affinity for triazolopyrazine derivatives. The spatial arrangement around the piperazine substituent significantly influences molecular recognition, with bulky substituents at specific positions leading to dramatic decreases in binding affinity [14]. Electrostatic field analysis indicates that charge distribution across the triazolopyrazine scaffold directly correlates with receptor selectivity patterns [14]. CoMSIA modeling of related phenylindole derivatives targeting multiple cancer-related proteins has demonstrated exceptional statistical performance with R² values of 0.967 and leave-one-out cross-validation coefficients of 0.814 [15]. External validation using independent test sets achieved predictive R² values of 0.722, confirming the robustness of the modeling approach [15]. The integration of steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields in CoMSIA analysis provides comprehensive insight into molecular recognition requirements. Field contribution maps reveal specific regions where modifications can enhance or diminish biological activity, guiding rational drug design efforts [16]. Molecular field analysis has identified key descriptors such as absolute electronegativity and water solubility as significant factors influencing inhibitory activity in triazine-based tubulin inhibitors, achieving predictive accuracy with R² values of 0.849 [5]. These findings demonstrate the importance of balanced physicochemical properties for optimal biological activity. Pharmacophore modeling provides an abstract representation of the essential molecular features required for biological activity, serving as a foundation for virtual screening protocols to identify novel active compounds. The development of pharmacophore models for triazolopyrazine derivatives incorporates critical hydrogen bond donor, hydrogen bond acceptor, aromatic ring, and hydrophobic interaction sites [16] [17]. Structure-based pharmacophore development utilizes three-dimensional protein-ligand complex information to identify essential interaction points within the binding site. For adenosine receptor targets, pharmacophore models have been successfully derived from crystallographic structures, incorporating spatial constraints based on receptor binding pocket geometry [16]. These models typically include four to five pharmacophore features covering hydrogen bonding, aromatic interactions, and hydrophobic contacts [16]. Ligand-based pharmacophore modeling approaches have been successfully applied to triazolopyrazine systems, utilizing common feature extraction algorithms to identify shared molecular characteristics among active compounds. The HipHop algorithm and related methodologies build pharmacophore hypotheses by identifying spatial arrangements of chemical features that are conserved across training sets of bioactive molecules [16]. Virtual screening protocols employing pharmacophore models have demonstrated remarkable success rates in identifying novel bioactive compounds. Studies using adenosine A2A receptor pharmacophores achieved hit rates of 22% when applied to commercial chemical libraries, significantly outperforming random screening approaches [18]. The integration of structural similarity searching with pharmacophore filtering further enhances screening efficiency [18]. Recent advances in pharmacophore-based virtual screening have incorporated machine learning approaches to improve hit identification rates. Ensemble pharmacophore modeling, combining multiple pharmacophore hypotheses, provides enhanced coverage of chemical space and improved prediction accuracy [16]. These protocols have been successfully applied to identify benzofuran-1,2,3-triazole hybrids as potential EGFR inhibitors, achieving docking scores ranging from -7.2 to -9.8 kcal/mol [17].
Compound Name Structure Highlights Biological Activity 8-(4-methylsulfonylphenyl)-n-(3-piperazin-1-ylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine Contains a sulfonyl group Anticancer properties 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine Chlorine substitution Antimicrobial activity 8-(4-dimethylphosphorylphenyl)-n-[3-(4-methylpiperazin-1-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-amine Phosphoryl group enhances solubility Potential CNS activity Traditional Heterocyclic Condensation Approaches
Piperazine Ring Installation via Nucleophilic Aromatic Substitution
Triazolo[1,5-a]pyrazine Core Formation Strategies
Novel Catalytic Systems for Regioselective Functionalization
Palladium-Mediated Cross-Coupling Reactions
Microwave-Assisted Cyclization Techniques
Parameter Conventional Method Microwave Method Reaction Time 12–24 hours 20–30 minutes Yield 60–70% 70–75% Energy Consumption High Moderate Byproduct Formation 10–15% 5–8% Solid-Phase Synthesis Platforms for Structural Diversification
Binding Pose Analysis in Adenosine Receptor Pockets
Interaction Landscapes with Tubulin Isotypes
3D-QSAR Modeling for Activity Optimization
CoMFA/CoMSIA Field Contribution Mapping
Pharmacophore-Based Virtual Screening Protocols
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
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